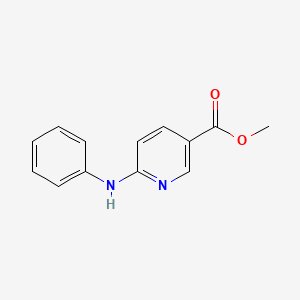

Methyl 6-(phenylamino)nicotinate

Description

Significance of Pyridine (B92270) Carboxylates in Organic and Medicinal Chemistry

Pyridine carboxylic acids and their esters, such as nicotinates, are of significant interest due to the prevalence of the pyridine scaffold in numerous biologically active molecules. prepchem.comnih.gov The pyridine ring can engage in various intermolecular interactions, including hydrogen bonding and π-stacking, which are crucial for molecular recognition at biological targets. The carboxylate group provides a handle for further synthetic transformations, enabling the construction of more complex molecular architectures. This has made pyridine carboxylates valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.

Overview of Substituted Nicotinates as Privileged Chemical Scaffolds

Substituted nicotinates are often considered "privileged scaffolds" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for the development of new therapeutic agents. The strategic placement of various substituents on the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby fine-tuning its biological activity.

Rationale for Investigating Methyl 6-(phenylamino)nicotinate and Related Analogues

The investigation into this compound and its analogues is driven by the quest for novel compounds with potential therapeutic applications. The introduction of a phenylamino (B1219803) group at the 6-position of the methyl nicotinate (B505614) core creates a diarylamine-like motif, a structure found in a number of biologically active compounds. The exploration of such analogues allows researchers to probe the structure-activity relationships of this class of compounds, potentially leading to the discovery of new drugs with improved efficacy and selectivity. For instance, related 6-substituted 2-aminoquinolines have shown increased binding affinity for the SH3 domain, a key target in drug development. nih.gov

Scope and Objectives of Academic Research on 6-(phenylamino)nicotinate Chemistry

Academic research in this area primarily focuses on the development of efficient synthetic routes to access a variety of substituted 6-(phenylamino)nicotinate derivatives. A key synthetic strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (such as methyl 6-chloronicotinate) and an amine (like aniline). organic-chemistry.orgresearchgate.net Researchers aim to optimize these reaction conditions to achieve high yields and purity. Furthermore, the synthesized compounds are often subjected to a battery of biological assays to evaluate their potential as, for example, enzyme inhibitors or receptor modulators. The study of related anilinoquinazoline (B1252766) derivatives as EGFR inhibitors is a case in point. nih.gov

Chemical Profile of this compound

| Property | Value |

| IUPAC Name | methyl 6-(phenylamino)pyridine-3-carboxylate |

| Molecular Formula | C₁₃H₁₂N₂O₂ |

| Molecular Weight | 228.25 g/mol |

| CAS Number | Not readily available |

| Physical State | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis and Chemical Reactions of this compound

The primary method for the synthesis of this compound is the Buchwald-Hartwig cross-coupling reaction. organic-chemistry.org This powerful reaction involves the palladium-catalyzed coupling of methyl 6-chloronicotinate with aniline (B41778) in the presence of a suitable base and phosphine (B1218219) ligand. researchgate.net

Reaction Scheme:

Key reaction components typically include:

Palladium source: Palladium(II) acetate (B1210297) or other palladium complexes.

Ligand: A bulky electron-rich phosphine ligand, such as Xantphos. nih.gov

Base: A non-nucleophilic base like cesium carbonate or sodium tert-butoxide is often employed. researchgate.netnih.gov

Solvent: Anhydrous aprotic solvents like toluene (B28343) or dioxane are commonly used.

The chemical reactivity of this compound is dictated by its functional groups. The ester can undergo hydrolysis to the corresponding carboxylic acid or amidation to form various amides. The secondary amine is amenable to N-alkylation or N-acylation. The aromatic rings can participate in electrophilic aromatic substitution reactions, although the substitution pattern will be influenced by the directing effects of the existing substituents.

Spectroscopic and Crystallographic Characterization

While specific spectroscopic data for this compound is not widely published, its expected spectral characteristics can be inferred from related compounds like methyl 6-methylnicotinate (B8608588). nih.gov

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and phenyl rings, a singlet for the methyl ester protons, and a broad singlet for the N-H proton of the phenylamino group.

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, as well as for the sp²-hybridized carbons of the two aromatic rings and the sp³-hybridized carbon of the methyl group.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), the C=O stretching of the ester (around 1720-1740 cm⁻¹), and C-N and C-O stretching vibrations.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 228.25).

X-ray crystallographic data would provide definitive information on the three-dimensional structure of the molecule, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Applications and Biological Relevance of this compound and Its Analogues

This compound serves as a valuable scaffold and intermediate in the synthesis of more complex molecules with potential biological activities. Its analogues have been investigated for a range of therapeutic applications.

For instance, the anilinoquinazoline scaffold, which shares structural similarities, is a well-known pharmacophore for inhibitors of epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov The synthesis of various derivatives allows for the exploration of structure-activity relationships and the optimization of inhibitory potency.

Furthermore, derivatives of 6-aminonicotinic acid have been explored as GABA(A) receptor agonists, highlighting the potential for this class of compounds to modulate the activity of the central nervous system. organic-chemistry.org The ability to synthetically modify the core structure of this compound provides a pathway to a diverse range of compounds for biological screening and drug discovery efforts.

Structure

3D Structure

Properties

CAS No. |

51269-86-4 |

|---|---|

Molecular Formula |

C13H12N2O2 |

Molecular Weight |

228.25 g/mol |

IUPAC Name |

methyl 6-anilinopyridine-3-carboxylate |

InChI |

InChI=1S/C13H12N2O2/c1-17-13(16)10-7-8-12(14-9-10)15-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15) |

InChI Key |

PALTZMQBNOJOAM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 6 Phenylamino Nicotinate and Its Analogues

Introduction of the Phenylamino (B1219803) Moiety at the C-6 Position

The introduction of the phenylamino group at the C-6 position of the nicotinate (B505614) ring is a crucial step in the synthesis of the target molecule. This transformation is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.

One of the most common methods for forming a C-N bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the coupling of an aryl halide or triflate with an amine. In this case, methyl 6-chloronicotinate or a similar halogenated derivative would be reacted with aniline (B41778) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is known for its high efficiency and broad functional group tolerance.

Alternatively, as mentioned in section 2.1.2, direct nucleophilic aromatic substitution of a 6-halonicotinate with aniline can also be employed. chemistrysteps.com This reaction is typically performed at elevated temperatures and may require a base to neutralize the hydrogen halide formed during the reaction. The success of this method depends on the reactivity of the specific 6-halonicotinate used. For instance, a 6-fluoronicotinate would be more reactive towards nucleophilic attack by aniline than the corresponding chloro or bromo derivative. youtube.com

Another approach involves the use of pyridotriazoles in a copper-catalyzed denitrogenative transannulation reaction with amines to form imidazo[1,5-a]pyridines, which highlights modern methods for C-N bond formation on pyridine rings. acs.org Furthermore, multi-component reactions can be designed to directly incorporate the phenylamino group during the construction of the pyridine ring. For example, a reaction involving an aryl ynal, isocyanoacetate, and an amine or alcohol in the presence of a base can generate 2,3,6-substituted pyridines. thieme-connect.comresearchgate.net

Data Tables

Table 1: Examples of Hantzsch-Type Pyridine Synthesis

| Aldehyde/Ketone | β-Keto Ester | Nitrogen Source | Catalyst/Conditions | Product Type | Reference |

| Aldehyde/Ketone | β-keto ester | Ammonia | Not specified | Substituted Pyridines | fiveable.me |

| Aldehydes | Ethyl acetoacetate | Ammonia | p-Toluenesulfonic acid (PTSA), Ultrasonic irradiation | 1,4-Dihydropyridines | wikipedia.org |

| Aldehyde derivatives | Dehydroacetic acid | Ammonium (B1175870) acetate (B1210297) | Cerium (IV) ammonium nitrate (B79036) (CAN), Aqueous medium | 2,4,6-Tri-substituted pyridines | researchgate.net |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Ferric chloride | 1,4-Dihydropyridine dicarboxylate | wikipedia.org |

Table 2: Synthesis of Methyl Nicotinate via Esterification

| Starting Material | Reagent(s) | Catalyst | Conditions | Product | Reference |

| Nicotinic acid | Methanol (B129727) | Concentrated H₂SO₄ | Reflux | Methyl nicotinate | scholarsresearchlibrary.comresearchgate.net |

| Nicotinic acid | Methanol saturated with HCl | None | Reflux | Methyl nicotinate | prepchem.com |

| Nicotinic acid | Methanol | MoO₃/SiO₂ | Not specified | Methyl nicotinate | researchgate.net |

| Nicotinic acid | Menthol (B31143) | H₂SO₄ or p-toluenesulfonic acid | Azeotropic distillation | Menthyl nicotinate | google.com |

Amination Reactions via Substitution

The direct introduction of the phenylamino group onto the nicotinic acid framework can be achieved through nucleophilic aromatic substitution (SNAr). This method typically involves the reaction of a nicotinate ester bearing a suitable leaving group at the 6-position, most commonly a halogen, with aniline.

Methyl 6-chloronicotinate is a frequently used precursor for this transformation. cymitquimica.com The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the 6-position towards nucleophilic attack by aniline. The reaction is generally carried out at elevated temperatures in a suitable solvent. The presence of a base is often required to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product.

Coupling Strategies for N-Arylation

Transition metal-catalyzed cross-coupling reactions represent a powerful and versatile alternative for forming the C-N bond in methyl 6-(phenylamino)nicotinate. These methods often provide higher yields and greater functional group tolerance compared to traditional SNAr reactions.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone of modern C-N bond formation. wikipedia.org It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable phosphine ligand. wikipedia.org For the synthesis of this compound, methyl 6-chloronicotinate is coupled with aniline. The choice of ligand is critical, with sterically hindered biaryl phosphine ligands often providing the best results. wikipedia.org The reaction is performed in the presence of a base, such as sodium tert-butoxide, to facilitate the catalytic cycle. The development of this reaction has significantly broadened the scope of accessible aryl amines. wikipedia.org

Ullmann Condensation: A classical copper-catalyzed method, the Ullmann condensation, can also be employed for the N-arylation of nicotinates. wikipedia.org This reaction typically requires harsher conditions than its palladium-catalyzed counterpart, including high temperatures (often exceeding 210°C) and high-boiling polar solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF). wikipedia.orgresearchgate.net The traditional protocol uses stoichiometric amounts of copper powder, but modern variations utilize soluble copper(I) catalysts, often in conjunction with ligands such as diamines, which can improve reaction efficiency. wikipedia.orgmdpi.com The mechanism involves the formation of a copper(I) amide, which then reacts with the aryl halide. wikipedia.orgmdpi.com

| Reaction | Catalyst System | Typical Substrates | Key Features |

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃) with a phosphine ligand (e.g., XPhos, BINAP) | Methyl 6-chloronicotinate, Aniline | Milder reaction conditions, broad substrate scope, high yields. wikipedia.org |

| Ullmann Condensation | Copper catalyst (Cu powder, CuI, CuBr₂) often with a ligand (e.g., diamines) | Methyl 6-chloronicotinate, Aniline | High temperatures, polar solvents often required; a classic method. wikipedia.orgmdpi.com |

Derivatization from Precursor Nicotinates

Chemical Transformations of Substituted Nicotinates to introduce the Phenylamino Group

An alternative synthetic strategy involves starting with a nicotinate derivative that already possesses a substituent at the 6-position, which can then be chemically transformed into the desired phenylamino group. For instance, a precursor like methyl 6-aminonicotinate can be synthesized from 6-aminonicotinic acid through esterification with methanol and an acid catalyst. georganics.sk This amino group could then potentially be further elaborated, although direct amination of a 6-halonicotinate is more common for introducing a phenylamino substituent.

Modifications of the Ester Moiety

The methyl ester group of this compound serves as a versatile handle for creating a library of analogues.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 6-(phenylamino)nicotinic acid, typically under basic conditions using a reagent like sodium hydroxide (B78521) in methanol, followed by acidification. chemicalbook.com

Transesterification: The methyl ester can be converted to other alkyl esters (e.g., ethyl, butyl) through transesterification. This reaction involves heating the methyl ester with an excess of another alcohol in the presence of an acid or base catalyst. google.com

Amidation: The carboxylic acid obtained from hydrolysis can be coupled with various amines to form a wide range of amides. This transformation is usually facilitated by a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like triethylamine. chemicalbook.com

Green Chemistry Approaches in 6-(phenylamino)nicotinate Synthesis

Solvent-Free Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions offer significant advantages, including operational simplicity, reduced waste, and often faster reaction times due to the high concentration of reactants.

For the synthesis of related 2-(arylamino)nicotinic acid derivatives, protocols have been developed where a mixture of the halo-nicotinic acid and an aniline derivative are heated together without any solvent. researchgate.netnih.gov In some cases, a catalyst like boric acid can be used to facilitate the reaction. researchgate.net These methods have shown good to excellent yields in short reaction times. nih.gov Microwave irradiation has also been explored as an energy source to drive these reactions, further reducing reaction times. nih.gov Such solvent-free conditions could be adapted for the synthesis of this compound, representing a more sustainable manufacturing pathway. nih.gov

Catalytic Systems for Enhanced Synthesis

The synthesis of this compound and its analogues frequently relies on transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination. wikipedia.org This reaction provides an efficient method for the formation of carbon-nitrogen (C-N) bonds, a critical step in coupling an aniline derivative with a pyridine ring. wikipedia.org The effectiveness of these synthetic routes is highly dependent on the specific catalytic system employed, which typically consists of a palladium precursor, a phosphine ligand, and a base.

The development of various generations of catalyst systems has expanded the scope and efficiency of the synthesis of aryl amines. wikipedia.org Palladium(0) complexes are key to these transformations. datapdf.com The choice of ligand is crucial, as it modulates the reactivity and stability of the palladium catalyst. researchgate.net Early systems that used monodentate phosphine ligands like tri-ortho-tolylphosphine (P(o-tolyl)3) were found to be inhibited by pyridine-containing substrates. datapdf.com This led to the development of more robust catalysts using chelating bis(phosphine) ligands. datapdf.com

Modern catalytic systems for the amination of halopyridines often utilize palladium sources such as palladium(II) acetate (Pd(OAc)2) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd2(dba)3) in combination with specialized phosphine ligands. datapdf.comresearchgate.net These ligands are typically bulky and electron-rich, which facilitates the key steps of oxidative addition and reductive elimination in the catalytic cycle.

Research has demonstrated the efficacy of various catalytic combinations for the synthesis of N-aryl-2-aminopyridines, which are structural analogues of this compound. For instance, the combination of Pd2(dba)3 with ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) or (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) has been successfully used. datapdf.com Another highly effective ligand is Xantphos, which, when paired with Pd2(dba)3 and a base like cesium carbonate (Cs2CO3), facilitates the coupling of anilines and aminopyridines in toluene (B28343) at elevated temperatures. researchgate.net Similarly, the use of dichlorobis(triphenylphosphine)palladium(II) with Xantphos and sodium tert-butoxide has been reported for the synthesis of N-arylpyrimidin-2-amine derivatives. nih.gov

The choice of base is also a critical parameter, with strong, non-nucleophilic bases like sodium tert-butoxide (t-BuONa) or cesium carbonate being essential for catalyst turnover. researchgate.netresearchgate.net The solvent, commonly an inert aromatic hydrocarbon like toluene, provides the necessary medium for the reaction to proceed, often under a nitrogen atmosphere to prevent catalyst degradation. researchgate.net

The table below summarizes representative catalytic systems employed in the Buchwald-Hartwig amination for synthesizing compounds with a phenylamino-pyridine core structure.

| Catalyst Precursor | Ligand | Base | Solvent | Substrates | Reference |

| Pd2(dba)3 | Xantphos | Cs2CO3 | Toluene | Anilines, Aminopyridines | researchgate.net |

| Pd2(dba)3 | dppp | NaOtBu | Toluene | Halopyridines, Amines | datapdf.com |

| Pd(OAc)2 | (±)-BINAP | NaOtBu | Toluene | Halopyridines, Amines | datapdf.com |

| Dichlorobis(triphenylphosphine)palladium(II) | Xantphos | NaOtBu | Toluene | Aryl bromides, Amines | nih.gov |

These catalytic systems offer a versatile and powerful toolkit for the synthesis of this compound and a wide array of its analogues, allowing for the construction of complex molecules from readily available starting materials.

Chemical Reactivity and Functional Group Transformations of Methyl 6 Phenylamino Nicotinate

Reactivity of the Ester Functionality

The methyl ester group at the C-3 position of the pyridine (B92270) ring is a key site for nucleophilic acyl substitution reactions. These transformations allow for the conversion of the ester into other functional groups such as carboxylic acids, alternative esters, amides, and alcohols.

The hydrolysis of the methyl ester of Methyl 6-(phenylamino)nicotinate to its corresponding carboxylic acid, 6-(phenylamino)nicotinic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide (B1231860) ion. A final, irreversible acid-base reaction between the resulting carboxylic acid and the strong base forms the carboxylate salt. Subsequent acidification with a mineral acid (e.g., HCl) is required to protonate the carboxylate and yield the neutral 6-(phenylamino)nicotinic acid.

Acid-Catalyzed Hydrolysis: This method involves heating the ester in the presence of a strong acid (e.g., sulfuric acid or hydrochloric acid) and excess water. The reaction is reversible and driven to completion by using a large excess of water. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl group towards nucleophilic attack by water.

The synthesis of various nicotinic acid derivatives often utilizes this hydrolysis step. For example, the preparation of 6-methylnicotinic acid frequently involves the oxidation of 2-methyl-5-ethylpyridine, followed by esterification and subsequent hydrolysis of the resulting ester. google.comenvironmentclearance.nic.in

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. For this compound, this reaction allows for the synthesis of various other alkyl or aryl esters of 6-(phenylamino)nicotinic acid. The reaction is typically catalyzed by an acid or a base.

Common catalysts include sodium methoxide, sodium ethoxide, or sulfuric acid. The reaction is an equilibrium process, and to drive it towards the desired product, the starting alcohol is often used as the solvent, or the lower-boiling alcohol by-product (in this case, methanol) is removed by distillation. google.com For instance, the synthesis of menthyl nicotinate (B505614) has been successfully achieved through the transesterification of methyl nicotinate with menthol (B31143) in the presence of a sodium alkoxide catalyst. google.com Similarly, acylderivatives of 3-phenylamino-1,2-propanediol have been prepared by the transesterification of fatty acid methyl esters. The reaction conditions, such as temperature and molar ratio of reactants, are crucial for optimizing the yield.

Table 1: Examples of Transesterification Reactions on Nicotinate Esters

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Methyl nicotinate | Menthol | Sodium methoxide | Vacuum distillation | Menthyl nicotinate | google.com |

The ester group of this compound can react with primary or secondary amines to form the corresponding amides. This reaction, known as aminolysis, typically requires higher temperatures than hydrolysis as amines are generally less nucleophilic than hydroxide ions. The reaction can be performed by heating the ester directly with the amine, or with the aid of a catalyst.

A particularly efficient and green method for amidation involves enzymatic catalysis. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of a variety of nicotinamide (B372718) derivatives from methyl nicotinates and various amines in a continuous-flow microreactor. nih.gov This biocatalytic approach offers high yields (81-88%) and significantly shorter reaction times (e.g., 35 minutes) under mild conditions (50°C). nih.gov The development of 6-phenylnicotinamide (B6601156) derivatives as potent antagonists of the TRPV1 receptor also highlights the importance of amidation in medicinal chemistry. nih.gov

Table 2: Enzyme-Catalyzed Synthesis of Nicotinamide Derivatives

| Ester Substrate | Amine Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl nicotinate | Isobutylamine | Novozym® 435 | tert-Amyl alcohol | 50°C | 88.5% | nih.gov |

| Methyl nicotinate | Benzylamine | Novozym® 435 | tert-Amyl alcohol | 50°C | 85.2% | nih.gov |

The ester functionality can be reduced to a primary alcohol, yielding (6-(phenylamino)pyridin-3-yl)methanol. This transformation requires a strong reducing agent, as esters are less reactive towards nucleophilic attack than aldehydes or ketones.

Lithium Aluminum Hydride (LiAlH₄): This is the most common and effective reagent for the reduction of esters to primary alcohols. libretexts.orgchemistrysteps.com The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reactive intermediates and protonate the resulting alkoxide. The mechanism involves the delivery of two hydride ions from the LiAlH₄ to the carbonyl carbon. chemistrysteps.com

Sodium Borohydride (NaBH₄): This is a milder reducing agent and is generally not reactive enough to reduce esters under standard conditions (e.g., in methanol (B129727) or ethanol (B145695) at room temperature). libretexts.orgjsynthchem.com While it readily reduces aldehydes and ketones, the lower electrophilicity of the ester carbonyl prevents significant reaction. However, reductions of esters with NaBH₄ can sometimes be achieved under more forcing conditions, such as high temperatures or in the presence of specific additives, although LiAlH₄ remains the reagent of choice for this transformation. youtube.com

The product of this reduction, (6-(phenylamino)pyridin-3-yl)methanol, contains a primary alcohol that can be used for further synthetic modifications.

Reactivity of the Phenylamino (B1219803) Moiety

The phenylamino group introduces a second site of reactivity into the molecule. The nitrogen atom's lone pair of electrons can influence the aromaticity of both the pyridine and phenyl rings, and the N-H bond can participate in substitution reactions. However, the most significant reactivity associated with this moiety is on the attached phenyl ring.

The phenyl ring attached to the nitrogen atom is susceptible to electrophilic aromatic substitution (EAS). The amino group (-NH-) is a powerful activating group and is ortho, para-directing. libretexts.org This is due to the ability of the nitrogen's lone pair of electrons to donate into the phenyl ring through resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. masterorganicchemistry.com This stabilization is most effective when the electrophile attacks at the positions ortho or para to the amino group.

Consequently, this compound will undergo EAS reactions such as halogenation, nitration, and sulfonation primarily on the phenyl ring, at the positions ortho and para to the nitrogen atom.

Halogenation: Bromination or chlorination can be achieved using reagents like Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). masterorganicchemistry.com The strong activation by the amino group means that these reactions can often proceed under milder conditions, and sometimes without a catalyst. Polysubstitution is also a common outcome if the reaction conditions are not carefully controlled.

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring is typically accomplished using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). libretexts.orgmasterorganicchemistry.com The sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). Due to the activating nature of the amino group, this reaction must be handled with care to avoid over-nitration and oxidative side reactions.

The reactivity of the pyridine ring towards electrophilic substitution is significantly lower than that of the phenyl ring. The nitrogen atom in the pyridine ring is electron-withdrawing, making the ring electron-deficient and thus deactivated towards electrophilic attack. youtube.com Therefore, electrophilic substitution will selectively occur on the activated phenyl ring.

N-Alkylation and N-Acylation Reactions

The secondary amine nitrogen in this compound is a key site for functionalization through N-alkylation and N-acylation reactions. These reactions allow for the introduction of a wide array of substituents, thereby modulating the compound's steric and electronic properties.

N-Alkylation: The nitrogen atom of the phenylamino group can be alkylated using various alkylating agents. In a general sense, the N-alkylation of anilines can be achieved with alcohols in the presence of a suitable catalyst. nih.gov For instance, the reaction of anilines with benzyl (B1604629) alcohol derivatives, catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, has been shown to yield the corresponding N-alkylated products. nih.gov By analogy, this compound is expected to react with alcohols under similar conditions to afford N-alkylated derivatives.

N-Acylation: The nucleophilic character of the secondary amine allows for facile N-acylation with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. A related transformation, the N-phenacylation of 4,6-dimethyl-2-methoxy-5-nitropyridine, has been documented to occur upon fusion with bromoketones, indicating the feasibility of acylating the nitrogen atom within a substituted pyridine system. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reaction Type | Substrate | Reagent | Catalyst/Conditions | Expected Product |

| N-Methylation | This compound | Methanol | NHC–Ru(II) complex, KOtBu, 120 °C | Methyl 6-(methyl(phenyl)amino)nicotinate |

| N-Benzylation | This compound | Benzyl alcohol | NHC–Ir(III) complex, KOtBu, 120 °C | Methyl 6-(benzyl(phenyl)amino)nicotinate |

| N-Acetylation | This compound | Acetic anhydride | Pyridine, room temp. | Methyl 6-(N-phenylacetamido)nicotinate |

| N-Benzoylation | This compound | Benzoyl chloride | Triethylamine, CH2Cl2, 0 °C to r.t. | Methyl 6-(N-phenylbenzamido)nicotinate |

Reactivity of the Pyridine Nucleus

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that significantly influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. libretexts.orgmasterorganicchemistry.com Any electrophilic attack is most likely to occur on the more electron-rich phenyl ring, which is activated by the electron-donating amino group. The amino group directs electrophiles to the ortho and para positions. youtube.com In contrast, electrophilic substitution on the pyridine ring would require harsh conditions and is expected to proceed at the positions least deactivated by the ring nitrogen and the ester group.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). nih.govnih.gov While the phenylamino group itself is not a typical leaving group, substitution reactions could be envisioned if a suitable leaving group, such as a halide or a nitro group, were present on the pyridine ring. For example, the nitro group in methyl 3-nitropyridine-4-carboxylate has been shown to be an effective leaving group in SNAr reactions. researchgate.net In the absence of a better leaving group, reactions with very strong nucleophiles might lead to the displacement of other substituents or addition to the ring.

Table 2: Predicted Aromatic Substitution Patterns

| Reaction Type | Aromatic Ring | Directing/Activating Group | Predicted Position of Attack |

| Electrophilic Substitution | Phenyl ring | -NH- (Activating, ortho, para-directing) | ortho, para |

| Electrophilic Substitution | Pyridine ring | Ring N (Deactivating), -COOCH3 (Deactivating) | Unfavored |

| Nucleophilic Substitution | Pyridine ring | Ring N (Activating for SNAr) | Favored at positions with a good leaving group |

Oxidation and Reduction of the Pyridine Ring

Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. The oxidation of methyl nicotinate to methyl nicotinate 1-oxide is a known transformation. nih.gov This reaction is typically carried out using oxidizing agents like peroxy acids. The oxidation of methyl-substituted pyridines to their corresponding carboxylic acids is also a well-established process, often requiring strong oxidizing agents like nitric acid. google.comgoogle.com

Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation over platinum oxide or Raney nickel is a common method for this transformation. clockss.org A milder and more recent method involves the use of samarium diiodide in the presence of water, which has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org

Table 3: Oxidation and Reduction of the Pyridine Ring

| Reaction Type | Reagent/Catalyst | Conditions | Expected Product |

| N-Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | CH2Cl2, 0 °C to r.t. | This compound N-oxide |

| Ring Reduction | H2, PtO2 | Acetic acid, high pressure | Methyl 6-(phenylamino)piperidine-3-carboxylate |

| Ring Reduction | SmI2, H2O | THF, room temp. | Methyl 6-(phenylamino)piperidine-3-carboxylate |

Cyclization and Rearrangement Reactions Involving the Core Structure

The strategic placement of functional groups in this compound and its derivatives can facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For instance, N-phenacyl derivatives of pyridones have been shown to undergo cyclization to form indolizine (B1195054) structures under both basic and acidic conditions. nih.gov It is conceivable that N-acylated derivatives of this compound with appropriate side chains could undergo similar intramolecular cyclizations.

Furthermore, a patent describes a synthetic route to 6-methyl nicotine (B1678760) starting from methyl 6-methylnicotinate (B8608588), which involves a series of reactions including an ester condensation, ring opening, reduction, halogenation, and a final amination ring closure. google.com This suggests that the nicotinate moiety can participate in complex reaction cascades to build fused ring systems.

Rearrangement reactions are also a possibility under specific conditions, although no direct examples for this particular molecule are readily available. General rearrangement reactions of related structures, such as the Prins cyclization, which involves the reaction of a homoallylic alcohol with an aldehyde, can lead to the formation of substituted tetrahydropyrans. organic-chemistry.org

Table 4: Potential Cyclization Reactions

| Starting Material (Derivative) | Reagent/Conditions | Resulting Ring System |

| N-(2-oxoalkyl)-Methyl 6-(phenylamino)nicotinate | Base or Acid | Potentially fused heterocyclic systems |

| Suitably functionalized derivative | Intramolecular condensation | Polycyclic structures |

Structural Elucidation and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of Methyl 6-(phenylamino)nicotinate. Through a suite of one-dimensional and two-dimensional experiments, each proton and carbon atom is precisely assigned.

In the ¹H NMR spectrum of this compound, distinct signals corresponding to each unique proton environment are observed. The spectrum is characterized by signals in the aromatic region, representing the protons of the pyridine (B92270) and phenyl rings, and a sharp singlet in the aliphatic region for the methyl ester group. A broad singlet corresponding to the amine (N-H) proton is also typically visible.

The chemical shifts (δ) are influenced by the electronic environment of each proton. Protons on the pyridine ring are deshielded due to the electronegativity of the nitrogen atom and the electron-withdrawing nature of the ester group. The phenyl ring protons exhibit a complex splitting pattern due to coupling with adjacent protons. The integration of each signal corresponds to the number of protons it represents.

Interactive Data Table: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H2' | ~8.8 | Doublet | ~2.5 | 1H |

| H4' | ~8.1 | Doublet of Doublets | ~8.5, 2.5 | 1H |

| H5' | ~6.7 | Doublet | ~8.5 | 1H |

| Phenyl H (ortho) | ~7.5 | Doublet | ~7.8 | 2H |

| Phenyl H (meta) | ~7.3 | Triplet | ~7.8 | 2H |

| Phenyl H (para) | ~7.0 | Triplet | ~7.4 | 1H |

| -OCH₃ | ~3.9 | Singlet | N/A | 3H |

| -NH- | Variable | Broad Singlet | N/A | 1H |

(Note: Prime (') denotes positions on the nicotinoyl ring system. Predicted values are based on analogous structures and general principles.)

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. The carbonyl carbon of the methyl ester group appears significantly downfield (~165 ppm). The carbons of the aromatic rings are found in the ~110-160 ppm range, with their specific shifts determined by the attached functional groups and their position within the rings. The methyl carbon of the ester group gives a signal at approximately 52 ppm.

Interactive Data Table: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ester) | ~166 |

| C6' | ~158 |

| C2' | ~150 |

| Phenyl C (ipso) | ~140 |

| C4' | ~138 |

| Phenyl C (meta) | ~129 |

| Phenyl C (para) | ~122 |

| C3' | ~120 |

| Phenyl C (ortho) | ~118 |

| C5' | ~108 |

| -OCH₃ | ~52 |

(Note: Prime (') denotes positions on the nicotinoyl ring system. Predicted values are based on analogous structures and general principles.)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between different nuclei. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons (³J coupling). pitt.edu For this compound, COSY spectra would show cross-peaks between H4' and H5' on the pyridine ring, and among the ortho, meta, and para protons of the phenyl ring, confirming their connectivity. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to (¹J coupling). emerypharma.comyoutube.com This technique allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals. For example, the proton signal at ~3.9 ppm would show a cross-peak to the carbon signal at ~52 ppm, confirming the -OCH₃ group. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range correlations (typically 2-3 bonds) between protons and carbons. youtube.com HMBC is instrumental in connecting the different fragments of the molecule. Key correlations for this compound would include a cross-peak from the methyl protons (-OCH₃) to the ester carbonyl carbon (C=O) and from the pyridine proton H5' to the ester carbonyl carbon. Correlations from the NH proton to carbons on both the phenyl and pyridine rings would confirm the link between these two moieties. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is useful for determining the molecule's conformation and stereochemistry. A NOESY spectrum could show a correlation between the NH proton and the ortho-protons of the phenyl ring, providing information about the rotational orientation of the phenyl group relative to the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, C₁₃H₁₂N₂O₂, by matching the experimental mass to the calculated exact mass (228.0899). This confirmation of the molecular formula is a critical step in structure elucidation.

In mass spectrometry, the molecular ion can break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides valuable structural information that corroborates the data from NMR spectroscopy. youtube.comyoutube.com For this compound, common fragmentation pathways would include:

Loss of a methoxy (B1213986) radical (•OCH₃): This results in a fragment ion at [M-31]⁺.

Loss of a methoxycarbonyl radical (•COOCH₃): This leads to a fragment at [M-59]⁺.

Cleavage of the C-N bond: This can result in fragments corresponding to the phenylamino (B1219803) cation or the methyl nicotinate (B505614) cation.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Neutral Loss |

|---|---|---|

| 228 | [M]⁺ (Molecular Ion) | N/A |

| 197 | [M - •OCH₃]⁺ | 31 |

| 169 | [M - •COOCH₃]⁺ | 59 |

| 92 | [C₆H₅NH]⁺ (Phenylamino cation) | 136 |

(Note: These are predicted fragmentation patterns based on common fragmentation rules for esters and aromatic amines.)

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These methods are fundamental for identifying functional groups and confirming the molecular backbone, as different bonds (e.g., C=O, N-H, C=C) vibrate at characteristic frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint, revealing the presence of specific functional groups.

For the analogous compound, 2-N-phenylamino-3-nitro-6-methylpyridine, the FTIR spectrum displays characteristic bands that confirm its structure. mdpi.com Key vibrations include the N-H stretching of the amino linker, aromatic C-H and C=C stretching from both the pyridine and phenyl rings, and the symmetric and asymmetric stretching of the nitro group. mdpi.comresearchgate.net

Table 1: Selected FTIR Spectral Data for the Analogue 2-N-phenylamino-3-nitro-6-methylpyridine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3360 | N-H stretching |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C and C=N ring stretching |

| ~1530 | Asymmetric NO₂ stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1250 | C-N stretching |

Note: Data is based on the structurally similar compound 2-N-phenylamino-3-nitro-6-methylpyridine. mdpi.com

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing additional structural information. For 2-N-phenylamino-3-nitro-6-methylpyridine, Raman spectra help to confirm the assignments made from FTIR data and offer further detail on the skeletal vibrations of the aromatic rings. mdpi.com

Table 2: Selected Raman Spectral Data for the Analogue 2-N-phenylamino-3-nitro-6-methylpyridine

| Wavenumber (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3060 | Aromatic C-H stretching |

| ~1610 | Phenyl ring stretching |

| ~1580 | Pyridine ring stretching |

| ~1350 | Symmetric NO₂ stretching |

| ~1000 | Phenyl ring breathing mode |

Note: Data is based on the structurally similar compound 2-N-phenylamino-3-nitro-6-methylpyridine. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption maxima (λmax) correspond to the energy required to promote electrons from a ground state to an excited state, typically involving π→π* and n→π* transitions in conjugated systems.

In a study of 2-N-phenylamino-3-nitro-6-methylpyridine, the UV-Vis spectrum was recorded in acetonitrile (B52724). mdpi.com The presence of conjugated pyridine and phenyl rings, connected by a nitrogen atom, gives rise to significant absorption bands. The electronic transitions are influenced by the solvent and the specific substituents on the aromatic rings. mdpi.comresearchgate.net

Table 3: UV-Vis Absorption Data for the Analogue 2-N-phenylamino-3-nitro-6-methylpyridine

| Solvent | Absorption Maxima (λmax) (nm) | Associated Transitions |

|---|---|---|

| Acetonitrile | ~250, ~400 | π→π* and n→π* |

Note: Data is based on the structurally similar compound 2-N-phenylamino-3-nitro-6-methylpyridine. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. It provides definitive information on bond lengths, bond angles, and intermolecular interactions.

Table 4: Crystallographic Data for the Analogue 2-N-phenylamino-3-nitro-6-methylpyridine

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.9523(2) |

| b (Å) | 15.0135(5) |

| c (Å) | 9.8732(3) |

| β (°) | 108.051(3) |

| Volume (ų) | 1120.13(6) |

| Z (molecules/cell) | 4 |

| Dihedral Angle | 2.90(14)° (Pyridine-Phenyl rings) |

Note: Data is based on the structurally similar compound 2-N-phenylamino-3-nitro-6-methylpyridine. mdpi.com

Computational and Theoretical Investigations of Methyl 6 Phenylamino Nicotinate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and geometric structure of methyl 6-(phenylamino)nicotinate. These theoretical approaches provide a microscopic understanding of its behavior.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of molecules. By applying DFT, researchers can determine the optimized geometry of this compound, including crucial parameters such as bond lengths and bond angles. For instance, studies on the related compound 6-methylnicotinic acid, an intermediate in the synthesis of the drug etoricoxib, have utilized DFT with the 6-311+G(d,p) basis set to establish its non-planar skeletal structure. Similar calculations for this compound would yield precise data on the spatial arrangement of its atoms.

The optimized molecular structure of a related compound, ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate, was determined using DFT/B3LYP with a 6-311G(d,p) basis set, revealing C-H bond lengths ranging from 1.0809 Å to 1.0945 Å and C-C bond lengths from 1.3466 Å to 1.5339 Å. A similar analysis for this compound would provide a comparable level of detail.

Table 1: Illustrative DFT-Calculated Geometrical Parameters for a Related Nicotinic Acid Derivative (Note: Data is for a representative related compound, as specific data for this compound is not publicly available.)

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (ring) | 1.39 - 1.41 | 118 - 122 |

| C-N (ring) | 1.33 - 1.37 | 117 - 123 |

| C-O | 1.36 | 125 |

| C=O | 1.21 | - |

| N-H | 1.01 | - |

HOMO-LUMO Energy Analysis and Chemical Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's chemical reactivity. The energy difference between them, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and polarizability. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and chemical softness (S). These indices provide a quantitative measure of the molecule's reactivity. For example, a hard molecule, characterized by a large HOMO-LUMO gap, is less reactive than a soft molecule. Analysis of imidazole (B134444) derivatives has shown that a large energy gap corresponds to high stability and low reactivity.

Table 2: Illustrative Chemical Reactivity Indices for a Related Compound (Note: Data is for a representative related compound, as specific data for this compound is not publicly available.)

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

| Ionization Potential (I) | 6.5 |

| Electron Affinity (A) | 1.8 |

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, often performed using DFT, helps in the assignment of vibrational modes observed in infrared (IR) and Raman spectra. Theoretical calculations can predict the frequencies and intensities of these vibrations, which can then be correlated with experimental data. This correlation is essential for confirming the molecular structure.

For example, in a study of 6-methyl nicotinic acid, a good agreement was found between the experimental and calculated normal modes of vibration. Similarly, for 2-N-phenylamino-methyl-nitro-pyridine isomers, DFT calculations were used to assign the characteristic vibrational features of the methyl substituents and the pyridine (B92270) ring. Key vibrations include N-H stretching, C-H stretching, and various bending modes of the aromatic rings.

Table 3: Illustrative Vibrational Frequencies for a Related Phenylamino-Pyridine Derivative (Note: Data is for a representative related compound, as specific data for this compound is not publicly available.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H Stretch | 3430 |

| C-H Stretch (Aromatic) | 3036 - 3146 |

| C=O Stretch | 1720 |

| Pyridine Ring Vibrations | 1458 - 1596 |

| Phenyl Ring Vibrations | 1236 - 1286 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled donor orbitals and empty acceptor orbitals, quantifying the stabilization energy (E(2)) associated with these interactions. This analysis reveals the nature of intramolecular charge transfer and conjugative interactions.

NBO analysis can identify the most significant orbital interactions that contribute to the stability of the molecule. For example, in magnesium-water complexes, NBO analysis has been used to study the charge transfer from the water ligands to the central magnesium ion. For this compound, NBO analysis would elucidate the delocalization of the nitrogen lone pair electrons into the aromatic systems and the carbonyl group, which is crucial for understanding its electronic properties. The analysis provides insights into the Lewis structure, identifying orbitals with high (Lewis-type) and low (non-Lewis type) occupancy.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict how this compound might interact with biological systems.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of action. Derivatives of nicotinic acid have been investigated for their potential to interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and inflammation.

For instance, derivatives of methyl 6-methylnicotinate (B8608588) are being explored as D-amino acid oxidase inhibitors for potential use in central nervous system disorders. Docking studies of these compounds would involve placing them into the active site of the target protein to predict binding affinity and key interactions, such as hydrogen bonds and hydrophobic interactions. While specific docking studies on this compound are not widely published, its structural similarity to other biologically active nicotinic acid derivatives suggests it could be a candidate for similar investigations against targets like nicotinic acetylcholine (B1216132) receptors or enzymes in metabolic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand how structural modifications of this scaffold might influence its biological effects.

QSAR studies on related aminonicotinate and phenylamino (B1219803) derivatives have highlighted the importance of several key molecular descriptors in determining their biological activity. These descriptors often include:

Electronic Properties: The distribution of charges and the electronic nature of the substituents on both the phenyl and pyridine rings can significantly impact interactions with biological targets. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the pKa of the pyridine nitrogen and the amino linker, influencing binding affinities.

Hydrophobicity: The lipophilicity of the molecule, often expressed as logP, is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Steric Parameters: The size and shape of the molecule, as well as the bulk of the substituents, play a crucial role in the complementarity between the ligand and the binding site of a receptor or enzyme.

A hypothetical QSAR study on a series of this compound analogs might involve the systematic variation of substituents on the phenyl ring and the ester group. The resulting data could be used to build a predictive model.

Table 1: Hypothetical QSAR Descriptors for this compound Analogs

| Analog | Substituent (Phenyl Ring) | logP | Electronic Parameter (Hammett's σ) | Steric Parameter (Taft's Es) | Predicted Activity (IC50, µM) |

| 1 | H | 2.5 | 0.00 | 0.00 | 5.2 |

| 2 | 4-Cl | 3.2 | 0.23 | -0.97 | 2.8 |

| 3 | 4-CH3 | 3.0 | -0.17 | -1.24 | 4.1 |

| 4 | 4-NO2 | 2.3 | 0.78 | -2.52 | 1.5 |

| 5 | 4-OCH3 | 2.4 | -0.27 | -0.55 | 6.7 |

This table presents hypothetical data for illustrative purposes, based on general principles of QSAR.

Such a model would allow researchers to prioritize the synthesis of novel derivatives with potentially enhanced activity, thereby streamlining the drug discovery process.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and its interactions with potential biological targets.

Conformational Analysis:

Ligand-Target Interactions:

In the absence of a specific, validated biological target for this compound, MD simulations can be used to explore its potential interactions with a range of relevant proteins, such as kinases or other enzymes implicated in disease pathways. By docking the molecule into the active site of a target and running an MD simulation, researchers can observe the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

Table 2: Potential Intermolecular Interactions of this compound in a Hypothetical Kinase Binding Site (from MD Simulation)

| Interaction Type | Interacting Group (Ligand) | Interacting Residue (Protein) | Distance (Å) |

| Hydrogen Bond | Pyridine Nitrogen | Asp145 (Backbone NH) | 2.9 |

| Hydrogen Bond | Amino NH | Glu91 (Side Chain C=O) | 3.1 |

| Pi-Stacking | Phenyl Ring | Phe80 (Side Chain) | 4.5 |

| Hydrophobic | Methyl Ester | Leu132, Val65 (Side Chains) | 3.5 - 4.0 |

This table represents a hypothetical scenario of ligand-protein interactions derived from a molecular dynamics simulation.

These simulations can guide the rational design of more potent and selective inhibitors by suggesting modifications to the this compound scaffold that would enhance its binding affinity and specificity for a given target.

In Silico ADME Prediction (focused on absorption and distribution for research design, not clinical application)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify potential liabilities early in the research process. nih.gov For this compound, various computational models can be used to estimate its likely pharmacokinetic profile for research and experimental design purposes.

Absorption:

Key parameters for predicting oral absorption include intestinal absorption, Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate/inhibitor potential. Computational models often rely on physicochemical properties such as molecular weight, logP, and the number of hydrogen bond donors and acceptors (Lipinski's Rule of Five).

Distribution:

The distribution of a compound throughout the body is influenced by factors such as plasma protein binding (PPB) and its ability to cross the blood-brain barrier (BBB). In silico models can predict the extent of PPB and provide a qualitative assessment of BBB penetration.

Table 3: Predicted In Silico ADME Properties for this compound

| ADME Property | Predicted Value | Implication for Research Design |

| Absorption | ||

| Human Intestinal Absorption | High | Suitable for oral administration in preclinical models. |

| Caco-2 Permeability (nm/sec) | Moderate to High | Suggests good potential for passive diffusion across the intestinal epithelium. |

| P-gp Substrate | Likely No | Reduced risk of efflux by P-glycoprotein, potentially leading to higher intracellular concentrations. |

| Distribution | ||

| Plasma Protein Binding (%) | > 90% | High binding may limit the free fraction available for biological activity; this should be considered in in vitro assay design. |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | The compound may have limited access to the central nervous system. |

The data in this table are predictive and generated from common in silico models. They are intended for research design and not for clinical interpretation.

These in silico ADME predictions are valuable for designing appropriate in vitro and in vivo experiments. For example, a high predicted plasma protein binding would necessitate the use of serum in certain cell-based assays to obtain more physiologically relevant results. Similarly, a low predicted BBB penetration would suggest that the compound may not be suitable for targeting diseases of the central nervous system without further modification.

Pharmacological and Biological Activity Investigations Mechanistic Focus

Enzyme Inhibition Studies and Mechanism of Action

Detailed studies concerning the inhibitory potential of Methyl 6-(phenylamino)nicotinate against several important enzyme targets are not present in the available literature.

Inhibition of Metabolic Enzymes (e.g., α-Amylase, α-Glucosidase)

There is no specific data available from searches detailing the inhibitory activity or the mechanism of action of this compound against the metabolic enzymes α-amylase and α-glucosidase. These enzymes are common targets in the research for anti-diabetic agents, as their inhibition can help manage postprandial hyperglycemia. While numerous compounds, including various heterocyclic structures, are studied for their effects on these enzymes, specific IC₅₀ values or kinetic analyses for this compound have not been reported in the searched literature.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1, COX-2 selectivity)

The role of this compound as an inhibitor of cyclooxygenase enzymes (COX-1 and COX-2) has not been specifically documented. COX enzymes are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs) and are crucial in the inflammatory process. Although some nicotinic acid derivatives serve as precursors in the synthesis of anti-inflammatory drugs, direct inhibitory data, such as selectivity ratios or IC₅₀ values for this compound, is not available.

Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase RNase H)

An investigation into the scientific literature provided no evidence of studies testing this compound for inhibitory activity against viral enzymes, specifically the Ribonuclease H (RNase H) domain of HIV-1 Reverse Transcriptase. This enzyme is a critical target for antiretroviral drug development. Current research on RNase H inhibitors focuses on other chemical scaffolds, and the potential interaction of this compound with this enzyme target remains unexplored.

Other Relevant Enzyme Targets

Broader searches for other potential enzyme targets of this compound also failed to yield specific results. While related nicotinic acid and pyridine (B92270) derivatives are sometimes investigated as building blocks for inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 or D-amino acid oxidase, no direct studies on this compound itself for these or other enzyme targets were identified.

Receptor Modulation and Signaling Pathways

The interaction of this compound with specific cell surface receptors is another area lacking direct scientific evidence.

Interaction with Nicotinic Acid Receptors (GPR109A)

There is no specific research documenting the interaction of this compound with the nicotinic acid receptor GPR109A. This G protein-coupled receptor is known to be activated by nicotinic acid (niacin) and is involved in mediating anti-lipolytic and anti-inflammatory effects. Studies on GPR109A agonists and their signaling pathways are ongoing, but the binding affinity, agonistic or antagonistic activity, and subsequent modulation of signaling pathways by this compound have not been reported.

Antimicrobial Activity Mechanisms

The antimicrobial potential of nicotinic acid derivatives has been an area of active research, with studies exploring their efficacy against a range of pathogenic microorganisms.

Derivatives of nicotinic acid have demonstrated notable antibacterial properties. For example, newly synthesized nicotinamidine derivatives have been evaluated against both Gram-negative (Escherichia coli, Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus, Bacillus megaterium) bacteria. dovepress.com Certain compounds within this series exhibited significant activity, with minimum inhibitory concentration (MIC) values in the range of 10–20 µM. dovepress.com Specifically, some derivatives showed excellent MIC values of 10 µM against Staphylococcus aureus, comparable to the antibiotic ampicillin. dovepress.com

Another study focused on N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates, which were tested against various bacterial strains. researchgate.net These compounds displayed moderate to significant MIC values, particularly against Gram-negative bacteria like E. coli and S. dysenteriae. researchgate.net The mechanism of action for such compounds is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

Table 1: In Vitro Antibacterial Activity of Selected Nicotinamide (B372718) Derivatives

| Compound/Derivative | Bacterial Strain | MIC (µM) | Reference |

| Nicotinamidine derivative 4a | Staphylococcus aureus | 10 | dovepress.com |

| Nicotinamidine derivative 4b | Staphylococcus aureus | 10 | dovepress.com |

| N-nicotinoyl quinoline (B57606) derivative Va | E. coli | 0.19-0.37 | researchgate.net |

| N-nicotinoyl quinoline derivative Vc | S. aureus | 1.9-3.5 | researchgate.net |

This table is interactive. You can sort the data by clicking on the column headers.

The investigation into the antifungal properties of nicotinic acid derivatives has also yielded promising results. A study on newly synthesized nicotinamides tested their activity against Candida albicans. bg.ac.rs The results indicated that while C. albicans was generally less susceptible than bacteria, some compounds did exhibit inhibitory effects. bg.ac.rs For instance, one particular nicotinamide derivative was able to completely inhibit the growth of C. albicans at a concentration below 1 mM. bg.ac.rs

In a broader study of metal-based furanyl derived sulfonamides, which can be considered related in their heterocyclic nature, significant antifungal activity was observed against a panel of fungi including Trichophyton longifusus, Candida albicans, Aspergillus flavus, Microsporum canis, and Fusarium solani. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Nicotinamide and Related Derivatives

| Compound/Derivative | Fungal Strain | Activity/MIC | Reference |

| Nicotinamide NC 4 | Candida albicans | < 1 mM | bg.ac.rs |

| Furanyl sulfonamide derivative 22 | Aspergillus flavus | Significant | nih.gov |

| Furanyl sulfonamide derivative 24 | Aspergillus flavus | Significant | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

The antiviral potential of compounds structurally related to this compound has been explored, particularly against RNA viruses. Research on N-phenylpyridine-3-carboxamide has demonstrated its ability to inhibit the replication of the Dengue virus (DENV) in cell culture. nih.gov Mechanistic studies revealed that this compound specifically targets the viral RNA replication step of the DENV life cycle. nih.gov

Furthermore, a study on new 4-(phenylamino)thieno[2,3-b]pyridine derivatives showed inhibitory effects against Herpes simplex virus type 1 (HSV-1). researchgate.net These findings suggest that the N-phenyl-pyridine scaffold, a core component of this compound, may be a key pharmacophore for antiviral activity. The proposed mechanisms often involve the inhibition of viral enzymes crucial for replication, such as RNA-dependent RNA polymerase.

Anticancer Activity Mechanisms

Nicotinic acid and its derivatives have garnered significant attention for their potential as anticancer agents. researchgate.netnih.gov

Numerous studies have reported the in vitro cytotoxic effects of nicotinic acid derivatives against various human cancer cell lines. For instance, a series of substituted phenylfuranylnicotinamidines were screened for their antiproliferative activities against a panel of 60 human cancer cell lines. dovepress.comscienceopen.com Certain derivatives demonstrated potent activity, with the ability to modulate from cytostatic to cytotoxic effects based on their substitution patterns. dovepress.comscienceopen.com One of the most active compounds displayed a submicromolar GI50 value of 0.83 µM. scienceopen.com

In another study, novel nicotinic acid-based compounds were designed and synthesized with the aim of selectively inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in tumor angiogenesis. nih.gov The most active compounds were investigated against HCT-15, PC-3, and CF-295 cancer cell lines, with one compound exhibiting higher cytotoxic potential and selectivity towards the HCT-15 cell line compared to the standard drug sorafenib. nih.gov This compound demonstrated promising VEGFR-2 inhibition with an IC50 of 0.068 µM and induced apoptosis. nih.gov

Table 3: In Vitro Anticancer Activity of Selected Nicotinic Acid Derivatives

| Compound/Derivative | Cancer Cell Line | Activity (IC50/GI50) | Reference |

| Phenylfuranylnicotinamidine 4e | Various | GI50 = 0.83 µM | scienceopen.com |

| Nicotinic acid derivative 5c | HCT-15 (Colon) | IC50 = 0.068 µM (VEGFR-2) | nih.gov |

| Nicotinic acid derivative 5b | HCT-15, PC-3, CF-295 | Cytotoxic | nih.gov |

This table is interactive. You can sort the data by clicking on the column headers.

Modulation of Specific Molecular Pathways in Cancer Cells

The anticancer activities of some compounds are linked to their ability to modulate various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. Investigations into related compounds have revealed interactions with key cellular signaling cascades. For instance, the MAPK/ERK pathway, which is involved in cancer growth, invasion, and apoptosis inhibition, can be a target. nih.gov Natural compounds like β-carboline alkaloids have been shown to inhibit the MAPK/ERK signaling pathway, leading to apoptosis in cancer cells. nih.gov Similarly, the PI3K/Akt signaling pathway is another critical regulator of cell survival and proliferation that can be influenced by therapeutic agents. nih.govresearchgate.net Downregulation of this pathway can induce apoptosis, as seen with the flavonoid chrysin. nih.gov

Furthermore, the ubiquitin-proteasome pathway (UPP) plays a significant role in regulating cell cycle control and apoptosis by degrading specific proteins. mdpi.com Aberrations in this pathway are common in cancer, and its modulation presents a therapeutic strategy. mdpi.com For example, the E3 ligase NEDD4-1 has been implicated in the inactivation of the PTEN tumor suppressor gene in lung cancer, promoting cancer cell survival. mdpi.com The transcription factor NF-κB, which is involved in inflammation and cancer, is also regulated by the UPP. mdpi.com

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A key strategy in cancer therapy is to induce apoptosis (programmed cell death) and cause cell cycle arrest in tumor cells. mdpi.comnih.gov Various natural and synthetic compounds have been shown to exert their anticancer effects through these mechanisms. The induction of apoptosis can be observed through characteristic features like chromatin condensation and nuclear fragmentation. nih.gov For example, phenolic compounds such as curcumin (B1669340) and resveratrol (B1683913) have been shown to induce apoptosis in various human tumor cell lines. nih.gov

Cell cycle arrest is another important mechanism for inhibiting cancer cell proliferation. mdpi.com The cell cycle is controlled by a series of checkpoints regulated by cyclins and cyclin-dependent kinases (CDKs). nih.gov Disruption of the cell cycle can lead to the cessation of cell division and, in some cases, apoptosis. For instance, some benzofuran (B130515) derivatives have been found to induce cell cycle arrest at the G2/M or S phases in different cancer cell lines. mdpi.com This arrest is often associated with an increase in the levels of tumor suppressor proteins like p21 and p27. nih.gov The activation of checkpoint kinases, such as Chk1, can also lead to cell cycle arrest, as demonstrated by the natural compound piperine (B192125) in melanoma cells. plos.org

Table 1: Effects of Various Compounds on Cancer Cell Apoptosis and Cell Cycle

| Compound/Agent | Cancer Cell Line(s) | Effect | Key Molecular Events | Reference(s) |

|---|---|---|---|---|

| Benzofuran derivative 7 | HepG2 | G2/M phase arrest | - | mdpi.com |

| Benzofuran derivative 8 | A549 | S and G2/M phase arrest | - | mdpi.com |

| Curcumin, Resveratrol | HL-60, K-562, MCF-7 | Apoptosis induction | Chromatin condensation, nuclear fragmentation | nih.gov |

| Piperine | SK MEL 28, B16 F0, A375 | G1 phase arrest, Apoptosis | Chk1 activation, Caspase-3 and PARP cleavage | plos.org |

| Sulforaphane | MCF-7, MDA-MB-231 | G2/M phase arrest, Senescence | Increased p21 and p27 levels, DNA hypomethylation | nih.gov |

| Chalcone derivative 1C | A2780, A2780cis | G2/M phase arrest, Apoptosis | Increased ROS, increased histone H2A.X, p21 | mdpi.com |

Anti-Inflammatory Mechanisms of Action

The inflammatory response is mediated by a complex network of cytokines. Key pro-inflammatory cytokines include tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The modulation of these cytokines is a key mechanism for anti-inflammatory drugs.

Some compounds can inhibit the production of these cytokines. For example, certain phosphodiesterase inhibitors have been shown to cause a concentration-dependent inhibition of TNF-α production from LPS-stimulated human monocytes, while having a less pronounced effect on IL-1β. researchgate.net In contrast, agents that elevate intracellular cyclic AMP (cAMP), such as prostaglandin (B15479496) E2 (PGE2), can paradoxically enhance IL-6 production while inhibiting TNF-α production in LPS-stimulated monocytes. nih.gov This differential regulation highlights the complexity of cytokine modulation.

In the context of specific cell types, buflomedil (B1668037) chlorhydrate has been shown to decrease TPA-induced TNF-α and IL-8 release from keratinocytes. core.ac.uk Furthermore, in a mouse model of allergic asthma, the combined blockade of IL-6 and TNF resulted in a significant reduction in granulocyte counts in the airways, demonstrating a potent anti-inflammatory effect. mdpi.com

Prostaglandins are lipid autacoids derived from arachidonic acid that play a crucial role in inflammation. nih.gov Their synthesis is mediated by cyclooxygenase (COX) enzymes, and blocking this pathway is the mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

The topical application of methyl nicotinate (B505614) is thought to induce the release of prostaglandin D2, leading to local vasodilation. drugbank.com The vascular response to methyl nicotinate can be suppressed by inhibitors of prostaglandin biosynthesis, indicating that its effects are mediated by local prostaglandin release. drugbank.com

In myoblasts, the pro-inflammatory cytokines IL-1β and TNF-α can induce the expression of COX-2, leading to the release of prostaglandins. nih.gov This effect of IL-1β on cell proliferation was found to be dependent on COX-2-derived prostaglandins. nih.gov

Antifibrotic Activity Mechanisms (e.g., collagen expression inhibition)

Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, particularly type I collagen. nih.gov A key regulator of type I collagen synthesis is the La-related protein 6 (LARP6). nih.govnih.gov LARP6 binds to a specific stem-loop structure in the 5' untranslated region of type I and type III collagen mRNAs, which is essential for their translation. nih.gov

A promising strategy for developing antifibrotic drugs is to inhibit the interaction between LARP6 and collagen mRNA. nih.gov Researchers have developed screening methods to identify small molecules that can disrupt this binding. nih.gov One such compound, 2659-17, was found to specifically inhibit the production of type I collagen by fibroblasts in culture with an IC50 of 4.5 μM. nih.gov This inhibition was specific, as the secretion of fibronectin was not affected. nih.gov The mechanism of action for this compound appears to be the inhibition of LARP6 binding to the collagen 5' stem-loop. nih.gov

Vasodilatory Mechanisms